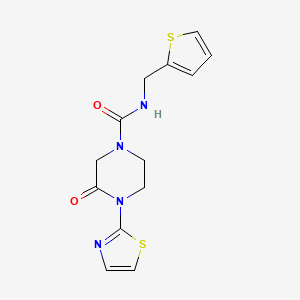
3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2S2 and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide (CAS Number: 2309551-87-7) is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2S2, with a molecular weight of 322.4 g/mol. The structure features a piperazine ring, a thiazole moiety, and a thiophene substituent, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2S2 |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 2309551-87-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzymatic pathways and receptor activities, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. The presence of these groups in this compound suggests potential efficacy against bacterial and fungal pathogens.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The specific IC50 values for related thiazole compounds indicate promising activity, suggesting that this compound may also possess similar anticancer effects.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, revealing that compounds with structural similarities to this compound showed significant inhibition of cell proliferation (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Mechanistic Insights : Molecular dynamics simulations indicated that thiazole derivatives interact with Bcl-2 proteins, suggesting a mechanism through which these compounds may induce apoptosis in cancer cells .
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other known thiazole derivatives:
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A (Thiazole Derivative) | 1.61 ± 1.92 | Antitumor |
| Compound B (Thiazole with Thiophene) | 1.98 ± 1.22 | Antitumor |
| 3-Oxo-4-(thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine | TBD | TBD |
Properties
IUPAC Name |
3-oxo-4-(1,3-thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c18-11-9-16(4-5-17(11)13-14-3-7-21-13)12(19)15-8-10-2-1-6-20-10/h1-3,6-7H,4-5,8-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQIWILLSZHWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














